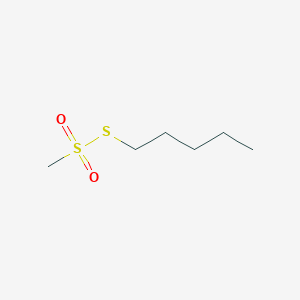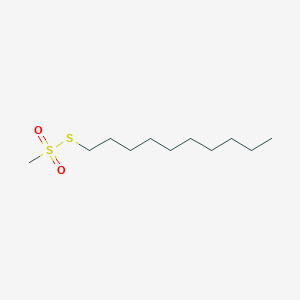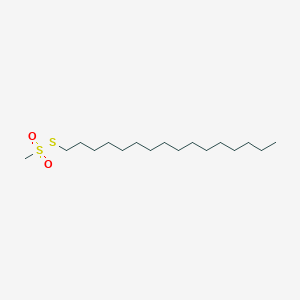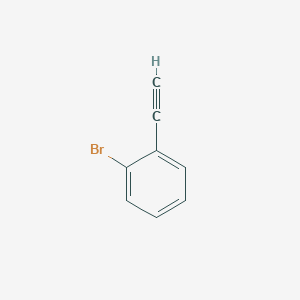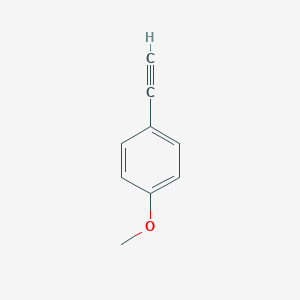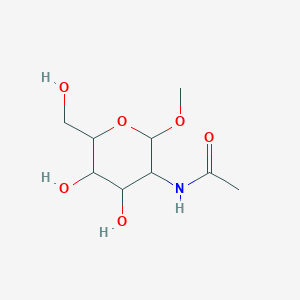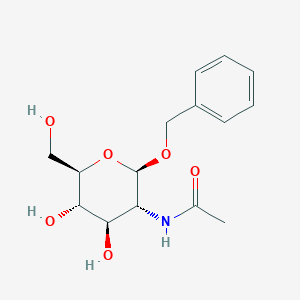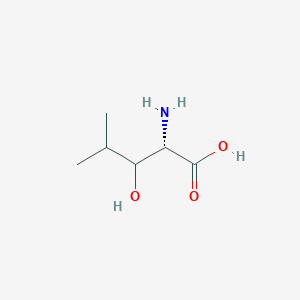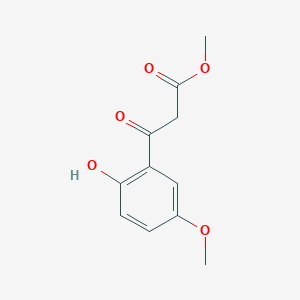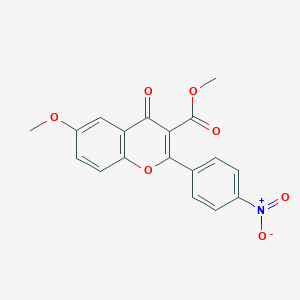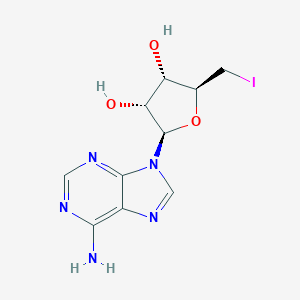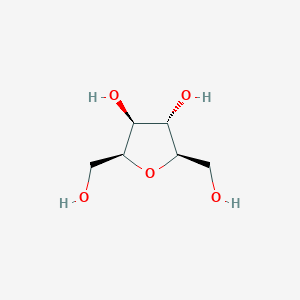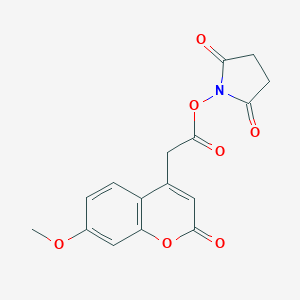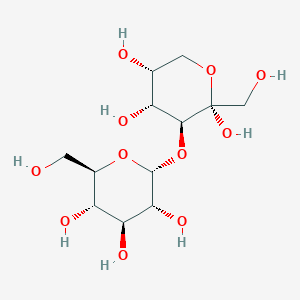
D-(+)-Turanose
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of turanose has been efficiently achieved through the isomerisation reaction of sucrose by employing a recombinant amylosucrase enzyme. This enzyme, originating from Neisseria polysaccharea (NpAS), has been utilized to convert sucrose into turanose with high yields. Specifically, with 2.5 M sucrose and 400 U/l of NpAS, the production yield of turanose reached 56.2% at 35°C after a 120-hour reaction. This method represents a significant step towards the competitive production of turanose, providing a pathway for its utilization as a functional sweetener in the food industry (Wang et al., 2012).
Molecular Structure Analysis
The chemical structure of purified turanose has been confirmed through NMR analysis, identifying three tautomers: 3-O-α-D-glucopyranosyl-α-D-fructofuranose, 3-O-α-D-glucopyranosyl-β-D-fructofuranose, and 3-O-α-D-glucopyranosyl-β-D-fructopyranose, with a ratio of approximately 1:2:2. This analysis is crucial for understanding the molecular basis of turanose's functionality and its potential as a sweetener (Wang et al., 2012).
Chemical Reactions and Properties
Turanose can be synthesized catalytically from sucrose biomass by employing the amylosucrase enzyme, which is a novel gene identified from the metagenome of a thermal aquatic habitat. This process demonstrates the versatility of turanose production and its potential for large-scale application using various sucrose-containing feedstocks (Agarwal et al., 2019).
Physical Properties Analysis
Turanose exhibits unique physical properties, including a low glycemic response, making it a promising functional sweetener. Its production has been optimized by manipulating extrinsic factors like fructose concentration, showcasing the potential to develop functional food ingredients for controlling obesity and related chronic diseases (Park et al., 2016).
Chemical Properties Analysis
The physicochemical properties of turanose, such as solubility, temperature and pH stabilities, viscosity, non-enzymatic browning reaction, and dynamic vapor sorption, have been investigated, suggesting its potential to replace sucrose in food processing due to similar or superior product qualities. This research highlights turanose's suitability as a functional sweetener or bulking agent, demonstrating its versatile applications beyond its sweetening properties (Han, Lee, & Yoo, 2021).
Applications De Recherche Scientifique
α-Glucosidase Inhibition : D-(+)-Turanose inhibits α-glucosidase activity in human leucocytes, suggesting potential in detecting heterozygote states (Williams, 1966).
Obesity and Chronic Disease Control : Park et al. (2016) found that turanose has a role in controlling adipogenesis, making it a promising functional food ingredient for managing obesity and related chronic diseases (Park et al., 2016).
Anti-inflammatory Effects : Turanose exhibits anti-inflammatory effects in vitro and holds potential as a therapeutic functional sweetener for further testing in vivo and clinical trials (Chung et al., 2017).
Enzyme Inhibition : D-(+)-Turanose competitively inhibits enzymes with inhibition constants in specific ranges, as demonstrated by Bruni et al. (1969) (Bruni et al., 1969).
Colitis Attenuation : Kim et al. (2019) reported that turanose can attenuate colitis by regulating miRNA-21 expression and histone acetylation-related proinflammatory mediators (Kim et al., 2019).
Functional Sweetener Production : Research indicates that turanose can be efficiently produced as a high-quality functional sweetener using recombinant amylosucrase from Neisseria polysaccharea (Wang et al., 2012).
Plant Growth Influence : Gonzali et al. (2005) found that turanose affects the growth pattern of Arabidopsis seedlings, suggesting its role in auxin homeostasis (Gonzali et al., 2005).
Rice Flour Modification : Yujin Park et al. (2019) noted that including turanose in rice flour increases pasting viscosities, improves dough stability, and lowers cooking loss (Park et al., 2019).
Thermostability and Product Specificity : Guérin et al. (2011) explored the dimerization contribution to the thermostability of amylosucrase and the control of turanose versus trehalulose formation (Guérin et al., 2011).
Biomaterial Production : Choi et al. (2019) showed that Bifidobacterium amylosucrase can improve turanose yield from sucrose biomass, useful in producing biomaterials like chain-length-defined α-glucan and functional sweeteners (Choi et al., 2019).
Propriétés
IUPAC Name |
(3S,4R,5R)-2-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-5-7(17)8(18)9(19)11(22-5)23-10-6(16)4(15)2-21-12(10,20)3-14/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWFWJUQVJHATO-PUVWEJBASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H](C(O1)(CO)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-(+)-Turanose | |
CAS RN |
547-25-1 | |
| Record name | D-Fructose, 3-O-.alpha.-D-glucopyranosyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Turanose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.108 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




